![molecular formula C8H8Cl2F3N B2760586 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride CAS No. 2445786-05-8](/img/structure/B2760586.png)
2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride
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Overview
Description
“2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride” is a chemical compound with the CAS Number: 864264-98-2 . It has a molecular weight of 232.03 . It is in the form of a powder .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis
The Inchi Code of the compound is 1S/C7H5ClF3N.ClH/c8-4-6-5(7(9,10)11)2-1-3-12-6;/h1-3H,4H2;1H . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .Physical And Chemical Properties Analysis
The compound has a molecular weight of 232.03 . It is in the form of a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Structural Studies
Pesticide Synthesis : Derivatives of 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine are utilized in the synthesis of various pesticides. This application is evidenced by studies on similar pyridine derivatives, highlighting their importance in agrochemicals (Lu Xin-xin, 2006).
Crystal Structure Analysis : Investigations into the crystal structures of related pyridine compounds, like 3-hydroxy-2-methyl-4(1H)-pyridinones, provide insights into the physical and structural aspects of these molecules, which can be relevant for understanding the properties of 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine derivatives (W. Nelson, T. Karpishin, S. Rettig, C. Orvig, 1988).
Chemical Interactions and Reactions
Reactivity with Other Chemicals : Research on the reactivity of similar pyridine derivatives with other chemicals, like the formation of methylenebispyridinium dichloride compounds, provides valuable information for chemical synthesis and potential applications of 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine (Alexander B. Rudine, M. Walter, C. Wamser, 2010).
Catalysis and Chemical Transformations : The use of related pyridine compounds as catalysts in chemical reactions, such as the acylation of alcohols, exemplifies the potential utility of 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine in synthetic chemistry (Zhihui Liu, Qiaoqiao Ma, Yuxiu Liu, Qingmin Wang, 2014).
Green Chemistry and Sustainability
- Green Metric Evaluation : The assessment of green metrics in the synthesis of similar pyridine derivatives, like evaluating waste generation and reaction efficiency, can provide insights into the environmental impact of synthesizing 2-(Chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine (Rohidas Gilbile, R. Bhavani, Ritu Vyas, 2017).
Mechanism of Action
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for the compound is “Warning” and the hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-3-methyl-4-(trifluoromethyl)pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c1-5-6(8(10,11)12)2-3-13-7(5)4-9;/h2-3H,4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZVNYPTQRCJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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